molecular formula C13H15NO3S2 B2466968 N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzenesulfonamide CAS No. 1421441-93-1

N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzenesulfonamide

Cat. No.: B2466968
CAS No.: 1421441-93-1
M. Wt: 297.39
InChI Key: FTMWOZXJLXPDEA-UHFFFAOYSA-N
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Description

N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzenesulfonamide is a versatile chemical compound that has garnered significant interest in scientific research due to its unique structural features and potential applications. This compound contains a thiophene ring, a hydroxy group, and a benzenesulfonamide moiety, making it a valuable candidate for various chemical and biological studies.

Mechanism of Action

Target of Action

It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , which could suggest a similar mechanism for this compound.

Mode of Action

It is believed to work by inhibiting the activity of certain enzymes involved in cell growth and proliferation. This suggests that the compound may interact with its targets, leading to changes in their activity and potentially affecting cellular processes.

Biochemical Pathways

Given its potential inhibitory effects on enzymes involved in cell growth and proliferation, it is plausible that it may impact pathways related to these processes.

Result of Action

It has been suggested that the compound may cause a decrease in cell viability and induce apoptosis in cancer cells. It has also been shown to inhibit the migration and invasion of cancer cells.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzenesulfonamide typically involves the reaction of thiophene derivatives with benzenesulfonyl chloride under basic conditions. One common method includes the following steps:

    Preparation of the thiophene derivative: Thiophene is functionalized to introduce the hydroxypropyl group.

    Reaction with benzenesulfonyl chloride: The functionalized thiophene derivative is reacted with benzenesulfonyl chloride in the presence of a base such as triethylamine or pyridine to form the desired sulfonamide.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic conditions.

Major Products Formed

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of amines.

    Substitution: Introduction of various functional groups onto the thiophene ring.

Scientific Research Applications

N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzenesulfonamide
  • 2-chloro-N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzenesulfonamide

Uniqueness

N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to its brominated or chlorinated analogs, the hydroxy group provides additional sites for hydrogen bonding and potential for further functionalization.

Properties

IUPAC Name

N-(3-hydroxy-3-thiophen-2-ylpropyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3S2/c15-12(13-7-4-10-18-13)8-9-14-19(16,17)11-5-2-1-3-6-11/h1-7,10,12,14-15H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTMWOZXJLXPDEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NCCC(C2=CC=CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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